1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
Description
This compound is a piperidine-4-carboxamide derivative featuring a 4-methoxybenzenesulfonyl group at position 1 of the piperidine ring and an N-linked 3-methoxyphenyl substituent. Its molecular formula is C₂₀H₂₃N₂O₅S (calculated based on structural analogs in and ), with a molecular weight of approximately 409.48 g/mol. The methoxy groups on both the sulfonyl and phenyl moieties likely enhance polarity and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-6-8-19(9-7-17)28(24,25)22-12-10-15(11-13-22)20(23)21-16-4-3-5-18(14-16)27-2/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOLQGBKPPPQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxybenzenesulfonyl and methoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and piperidine derivatives. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Researchers investigate its pharmacological properties to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide (CAS 352672-88-9)
- 4-methoxybenzene in the target compound. Carboxamide substituent: 4-Methoxyphenyl vs. 3-Methoxyphenyl.
- Impact :
1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 433699-34-4)
- Structural Differences :
- Sulfonyl group: 4-Methylbenzene vs. 4-methoxybenzene .
- Carboxamide substituent: Phenethyl vs. 3-methoxyphenyl .
- The phenethyl chain may confer lipophilicity, affecting membrane permeability in biological systems .
4-Methyl-2-[[(4-methylphenyl)sulfonyl]amino]-N-[1-(phenylmethyl)-4-piperidinyl]-5-thiazolecarboxamide
- Structural Differences :
- Core scaffold: Thiazolecarboxamide vs. piperidinecarboxamide .
- Substituents: Additional methyl and sulfonamide groups on the thiazole ring.
- Increased molecular complexity may affect synthetic accessibility .
Melting Points and Solubility
- The target compound’s methoxy groups likely increase polarity, improving solubility in polar solvents compared to methyl or phenyl analogs .
Structural and Crystallographic Considerations
Biological Activity
1-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential biological activities. This compound features a piperidine ring, which is known for its role in various pharmacological applications, particularly in the development of therapeutic agents targeting neurological and psychiatric disorders.
Chemical Structure and Properties
- IUPAC Name : (1R)-N,6-dihydroxy-7-methoxy-2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- Molecular Formula : C18H20N2O7S
- Molecular Weight : 408.426 g/mol
- CAS Number : Not available
The compound contains a sulfonyl group, which is significant for its interaction with biological targets. The presence of methoxy groups enhances its solubility and potential bioactivity.
The biological activity of this compound may arise from its ability to interact with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and π-stacking. The sulfonyl group can facilitate binding to target proteins, potentially influencing biochemical pathways involved in neurotransmission and cellular signaling.
Pharmacological Effects
Research indicates that compounds similar to 1-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide exhibit diverse pharmacological effects:
- Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease. Virtual screening studies suggest that modifications in the piperazine structure can enhance binding affinity at the enzyme's active site .
- Neuroprotective Effects : Compounds with similar structural motifs have been reported to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal activities against resistant strains, suggesting a broad spectrum of biological activity that could be explored further for therapeutic applications .
Study on Acetylcholinesterase Inhibition
A study evaluated various piperazine derivatives for their ability to inhibit acetylcholinesterase. Among these, compounds structurally related to 1-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide showed promising results in reducing enzyme activity, which is critical for developing treatments for neurodegenerative diseases .
Neuroprotective Effects in Animal Models
In vivo studies have indicated that compounds with similar piperidine structures can protect neurons from damage induced by excitotoxicity and oxidative stress. These findings highlight the potential of this class of compounds in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | (1R)-N,6-dihydroxy-7-methoxy-2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
| Molecular Formula | C18H20N2O7S |
| Molecular Weight | 408.426 g/mol |
| Biological Activities | Acetylcholinesterase inhibition, Neuroprotection, Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
